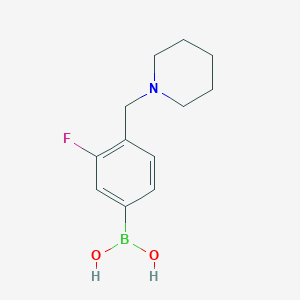

3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid

説明

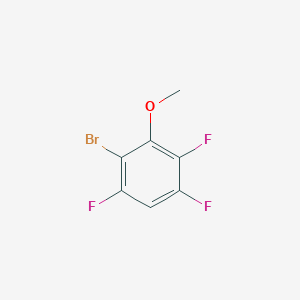

3-Fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid is a chemical compound with the molecular formula C12H17BFNO2 . It has a molecular weight of 237.08 .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BFNO2/c14-12-8-11(13(16)17)5-4-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, this compound could participate in a reaction where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation could also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.08 and an empirical formula of C12H17BFNO2 . It is typically stored at a temperature of 2-8°C .科学的研究の応用

Aurora Kinase Inhibition for Cancer Treatment

The compound has been explored for its potential in treating cancer through Aurora kinase inhibition. Research demonstrates that certain derivatives can inhibit Aurora A, suggesting potential utility in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Crystal Structures

A study detailed the synthesis of highly biologically active derivatives, including bisbenzoxaboroles and their phenylboronic acids analogs, showcasing unique molecular architectures as determined by X-ray measurements, hinting at the versatility of such compounds in the synthesis of biologically active molecules (Adamczyk-Woźniak et al., 2013).

Antiosteoclast and Osteoblast Activity

Research has synthesized a new family of compounds demonstrating moderate to high antiosteoclast and osteoblast activity, highlighting the potential of these derivatives in bone disease research and treatment (Reddy et al., 2012).

Fungicidal Activity

The fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue was investigated, revealing that certain compounds exhibit higher inhibitory activity towards various filamentous fungi compared to standard antibiotics, indicating the importance of the heterocyclic benzoxaborole system for antifungal action (Wieczorek et al., 2014).

Building Blocks for Discovery Chemistry

A simple and efficient method to access 3-fluoro- and trifluoromethylthio-piperidines, important building blocks for discovery chemistry, has been reported. These compounds are armed with rich functionality allowing for chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).

PET Radiotracer Synthesis

The compound's derivatives have been investigated in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the brain, showcasing the compound's utility in neuroscientific research (Katoch-Rouse & Horti, 2003).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

[3-fluoro-4-(piperidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c14-12-8-11(13(16)17)5-4-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJHDIHEGAFZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCCCC2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dibromoimidazo[1,2-a]pyridine](/img/structure/B3232043.png)

![[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B3232051.png)

![2',4'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3232055.png)

![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3232096.png)